1-(2-Methylprop-1-enyl)pyridin-2-one
Description
1-(2-Methylprop-1-enyl)pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a 2-methylprop-1-enyl group. The pyridin-2-one moiety is a six-membered aromatic ring containing one oxygen atom and one nitrogen atom, which imparts unique electronic and steric properties. The 2-methylprop-1-enyl substituent introduces an unsaturated isobutyl chain, likely influencing the compound’s reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
67520-60-9 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-8(2)7-10-6-4-3-5-9(10)11/h3-7H,1-2H3 |
InChI Key |
OWTYEAIFBUEGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1C=CC=CC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-enyl)pyridin-2-one typically involves the reaction of pyridin-2-one with isobutylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the isobutylene to the pyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-1-enyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Halogenated derivatives of the compound
Scientific Research Applications
1-(2-Methylprop-1-enyl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-1-enyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyridin-2-one Derivatives
Key Observations :
- Electronic Effects: The trifluoromethyl group in 1-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it suitable for pesticidal applications .
- Hybrid Structures: Compounds like 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one combine pyridinone with pyrrolopyrimidine, expanding biological activity through dual-target engagement .
Comparison with 1-(2-Methylprop-1-enyl)pyridin-2-one :
- Coupling Reactions : Analogues like 73–75 utilize Pd-catalyzed cross-coupling, suggesting that this compound could be synthesized via Heck or Suzuki-Miyaura coupling with appropriate alkenyl/alkyl reagents .
- Purification: Chromatographic methods (e.g., silica gel column) are standard for isolating pyridinone derivatives, as seen in .
Spectroscopic and Crystallographic Data
- IR/NMR Trends : Pyridin-2-one derivatives exhibit characteristic carbonyl stretches at ~1630–1670 cm⁻¹ (IR) and downfield-shifted protons adjacent to the carbonyl (δ 7.5–8.5 ppm in ¹H-NMR) .
- Crystallography : Tools like SHELX and ORTEP-3 are widely used for structural elucidation. For example, 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one was resolved via single-crystal X-ray diffraction (R factor = 0.044) .
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